1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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Overview
Description
1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE typically involves a series of chemical reactions starting from readily available precursors. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzofuran ring structure.
Chemical Reactions Analysis
1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising results in anticancer and antimicrobial studies . For example, derivatives of this compound have been tested on various cancer cell lines, including chronic myelogenous leukemia and prostate cancer cells, showing selective cytotoxicity .
Mechanism of Action
The mechanism of action of 1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. It has been found to exert pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to apoptosis . Additionally, it inhibits the release of proinflammatory interleukin 6 (IL-6) in certain cell lines .
Comparison with Similar Compounds
Properties
IUPAC Name |
azocan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-14-9-5-6-10-15(14)20-16(13)17(19)18-11-7-3-2-4-8-12-18/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLEFSRRXARRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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